N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-14(13-6-11-18-12-13)15-7-2-5-10-16-8-3-1-4-9-16/h6,11-12H,1,3-4,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZANJTBIXDPWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a butynyl group through nucleophilic substitution reactions.
Coupling with Thiophene Carboxamide: The functionalized piperidine derivative is then coupled with thiophene-3-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring and thiophene carboxamide group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dacomitinib (VIZIMPRO®)
- Structure : Dacomitinib contains a quinazoline core substituted with a 4-(piperidin-1-yl)but-2-enamide group and additional chloro-fluoro-phenyl and methoxy substituents.
- Key Differences :
- Core Heterocycle : Thiophene (5-membered sulfur ring) vs. quinazoline (6-membered nitrogen-rich ring). Quinazoline is a hallmark of EGFR kinase inhibitors, enabling ATP-binding pocket interactions.
- Linker : The target compound uses an alkyne (C≡C) spacer, while dacomitinib employs an alkene (C=C). Alkenes in kinase inhibitors often enhance conformational flexibility for target binding.
- Substituents : The absence of halogenated aryl groups in the target compound may reduce specificity for tyrosine kinases like EGFR .
Thiophene-Based Analogues
Compounds with thiophene-carboxamide scaffolds, such as N-(3-piperidinyl)thiophene-2-carboxamide , have been studied for CNS targets (e.g., serotonin receptors). The substitution pattern (3-carboxamide vs. 2-carboxamide) and linker length influence selectivity and potency.
Piperidine-Containing Kinase Inhibitors
- Gefitinib: Lacks the piperidine-alkyne motif but shares a quinazoline core. Piperidine in the target compound may improve blood-brain barrier penetration compared to gefitinib’s morpholino group.
- Alectinib : Features a piperidine-linked indole carboxamide. The alkyne spacer in the target compound could increase metabolic stability compared to alectinib’s ether linkage.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Binding Affinity : The thiophene core’s smaller aromatic system may limit interactions with large kinase ATP pockets (e.g., EGFR), unlike quinazoline-based inhibitors like dacomitinib .
- Solubility : Piperidine enhances aqueous solubility compared to unsubstituted analogs. However, the alkyne linker’s hydrophobicity could reduce bioavailability relative to dacomitinib’s alkene.
Biological Activity
N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and the presence of functional groups that may confer various biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2OS. The compound contains a thiophene ring, a piperidine moiety, and an alkyne group, which are crucial for its biological interactions. The presence of these functional groups suggests potential reactivity with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Properties
Research indicates that N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene derivatives exhibit promising antimicrobial activity. Similar compounds have shown effectiveness against various pathogens, including Mycobacterium tuberculosis, suggesting that this compound may also possess significant anti-tubercular properties. In vitro studies have demonstrated that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table 1: Comparison of Biological Activities of Thiophene Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-(piperidin-1-yl)but-2-yn-1-y)thiophene-3-carboxamide | Contains alkyne group | Potential anti-tubercular |
| N-(4-piperidinyl)thiophene carboxamide | No alkyne; similar core | Antimicrobial activity |
| N-(4-pyridinyl)thiophene carboxamide | Pyridine instead of piperidine | Varies; less studied |
| N-(4-morpholinyl)thiophene carboxamide | Morpholine ring | Potentially different effects |
This table highlights the unique aspects of N-(4-(piperidin-1-y)but -2 -yn -1 -y)thiophene - 3 -carboxamide, particularly its alkyne functionality, which may enhance its biological interactions compared to other derivatives.
The mechanism of action for N-(4-(piperidin-1-yl)but-2-yn-1-y)thiophene - 3 -carboxamide likely involves binding to specific molecular targets such as enzymes or receptors involved in disease pathways. The piperidine ring and thiophene carboxamide group are essential for modulating the activity of these targets. Further studies are required to elucidate the precise pathways and interactions at the molecular level .
Synthesis Methods
The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-y)thiophene - 3 -carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperidine Derivative: Functionalization of the piperidine ring with a butynyl group through nucleophilic substitution.
- Coupling with Thiophene Carboxamide: The functionalized piperidine derivative is coupled with thiophene using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
These methods allow for precise control over the structure and functional groups present in the final compound, facilitating the exploration of its biological activities.
Case Studies and Research Findings
A study evaluating various thiophene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . Furthermore, these compounds showed a synergistic effect when combined with established antibiotics like Ciprofloxacin and Ketoconazole, indicating potential for enhanced therapeutic efficacy .
In another investigation focused on piperidine derivatives, it was found that structural modifications could lead to increased antibacterial potency against resistant strains, underscoring the importance of chemical diversity in developing effective antimicrobial agents .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide to maximize yield and purity?
Answer: Synthesis optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactivity in coupling steps .
- Temperature : Amide bond formation typically occurs at 0–25°C to minimize side reactions .
- Catalyst use : Triethylamine or DMAP can accelerate nucleophilic substitution or acylation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the piperidine and thiophene moieties and verify amide bond formation (δ ~8.0–8.5 ppm for NH in DMSO-d6) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) with <2 ppm error .
- UV-Vis spectroscopy : Identify π→π* transitions in the thiophene ring (λmax ~240–280 nm) .
Q. How is the purity of this compound assessed, and what thresholds are acceptable for research use?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; ≥98% purity is standard for in vitro studies .
- TLC : Monitor reaction progress (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
- Melting point : Consistency within 1–2°C of literature values indicates purity .
Advanced Research Questions
Q. How can structural modifications to the thiophene or piperidine moieties enhance physicochemical properties (e.g., solubility, bioavailability)?
Answer:
- Piperidine substitution : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility .
- Thiophene modification : Replace the 3-carboxamide with sulfonamide or ester groups to alter logP and membrane permeability .
- Methodology : Use computational tools (e.g., SwissADME) to predict ADME properties before synthesis .
Q. How should researchers resolve contradictions in chromatographic purity data between synthetic batches?
Answer:
- Reproducibility checks : Standardize mobile-phase composition (e.g., adjust pH with 0.1% formic acid) to minimize variability .
- Impurity profiling : Use LC-MS to identify side products (e.g., unreacted alkyne intermediates) and adjust stoichiometry .
- Batch comparison : Statistically analyze retention times and peak areas across ≥3 independent syntheses .
Q. What methodologies are recommended to study synergistic effects of this compound with other bioactive molecules in enzymatic assays?
Answer:
- Combinatorial screening : Use a matrix design to test interactions with inhibitors of related pathways (e.g., kinase or protease inhibitors) .
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate and inhibitor concentrations to calculate IC50 shifts .
- Data analysis : Apply the Chou-Talalay method to quantify synergy (Combination Index <1 indicates potentiation) .
Q. How can computational modeling predict binding interactions of this compound with biological targets (e.g., GPCRs or kinases)?
Answer:
- Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinase domains) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
- Pharmacophore mapping : Align with known inhibitors (e.g., imatinib analogs) to identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
